molecular formula C12H13FO3 B1315080 6-(4-Fluorophenyl)-6-oxohexanoic acid CAS No. 343319-07-3

6-(4-Fluorophenyl)-6-oxohexanoic acid

Cat. No.: B1315080
CAS No.: 343319-07-3
M. Wt: 224.23 g/mol
InChI Key: BCUYYQNETZAUOP-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of medium-chain keto acids and derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a hexanoic acid backbone, with a keto group at the sixth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable alkylating agent to form the corresponding 4-fluorophenyl derivative. This intermediate is then subjected to oxidation reactions to introduce the keto group at the desired position. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Fluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
  • 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives
  • Various substituted fluorophenyl derivatives

Uniqueness

6-(4-Fluorophenyl)-6-oxohexanoic acid is unique due to its specific structural features, such as the presence of a fluorophenyl group and a keto group on a hexanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-fluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUYYQNETZAUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502116
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343319-07-3
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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